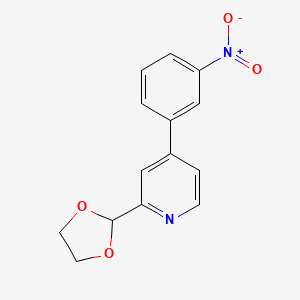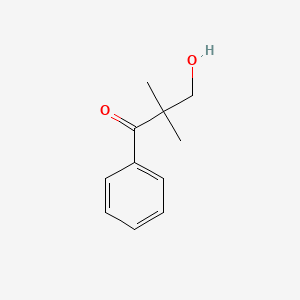
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with benzene in the presence of an aluminum chloride catalyst. Another method includes the oxidation of 2,2-dimethyl-1-phenyl-1-propanol using oxidizing agents such as lead dioxide or copper(I) catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethyl-1-phenylpropan-1-one or 3-Carboxy-2,2-dimethyl-1-phenylpropan-1-one.
Reduction: 2,2-Dimethyl-1-phenyl-1-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar structure but lacks the hydroxyl group.
Propiophenone: Similar structure but with a different substitution pattern on the phenyl ring.
2,2-Dimethyl-1-phenyl-1-propanol: Similar structure but with an additional hydroxyl group
Uniqueness
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Propiedades
Número CAS |
56010-63-0 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
Clave InChI |
VGFPSKYYUJFYCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[(4-nitrophenyl)methylene]bis[2,4,6-trimethoxy-](/img/structure/B14644092.png)
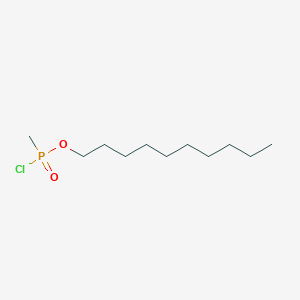

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
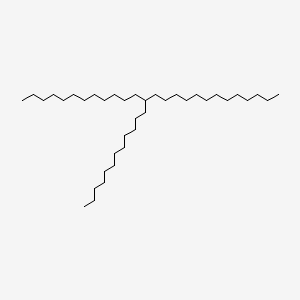
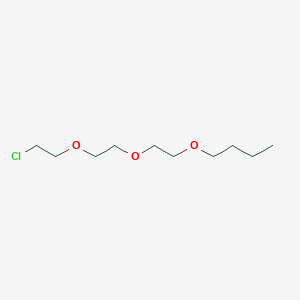
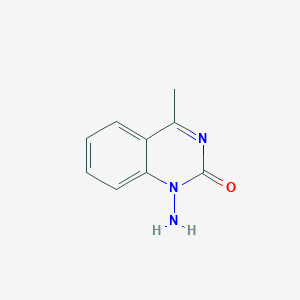
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
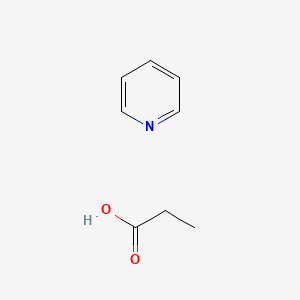


![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

